4-(4-cyano-5-(phenethylamino)oxazol-2-yl)-N,N-diethylbenzenesulfonamide
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Overview
Description
4-(4-cyano-5-(phenethylamino)oxazol-2-yl)-N,N-diethylbenzenesulfonamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by its complex structure, which includes an oxazole ring, a cyano group, and a sulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-cyano-5-(phenethylamino)oxazol-2-yl)-N,N-diethylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:
Formation of the Oxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Cyano Group: This step may involve the use of cyanating agents under specific conditions.
Attachment of the Phenethylamino Group: This can be done through a substitution reaction where the phenethylamino group is introduced.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-cyano-5-(phenethylamino)oxazol-2-yl)-N,N-diethylbenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the phenethylamino group or the sulfonamide moiety.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
4-(4-cyano-5-(phenethylamino)oxazol-2-yl)-N,N-diethylbenzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-cyano-5-(phenethylamino)oxazol-2-yl)-N,N-diethylbenzenesulfonamide involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in biochemical pathways.
Receptors: It may bind to specific receptors, triggering a cellular response.
Pathways: The compound may influence various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-cyano-5-(dimethylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide: A similar compound with a dimethylamino group instead of a phenethylamino group.
4-(4-cyano-5-(piperidin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide: Another similar compound with a piperidinyl group.
Uniqueness
4-(4-cyano-5-(phenethylamino)oxazol-2-yl)-N,N-diethylbenzenesulfonamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
4-[4-cyano-5-(2-phenylethylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-3-26(4-2)30(27,28)19-12-10-18(11-13-19)21-25-20(16-23)22(29-21)24-15-14-17-8-6-5-7-9-17/h5-13,24H,3-4,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLNMQAZIQBNMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCCC3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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